(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 138949-73-2
VCID: VC0167076
InChI: InChI=1S/C27H41N9O8/c1-13(22(39)35-19(26(43)44)10-15-11-32-17-7-4-3-6-16(15)17)33-24(41)20(12-37)36-23(40)18(8-5-9-31-27(29)30)34-25(42)21(28)14(2)38/h3-4,6-7,11,13-14,18-21,32,37-38H,5,8-10,12,28H2,1-2H3,(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)(H4,29,30,31)/t13-,14+,18-,19-,20-,21-/m0/s1
SMILES: CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O
Molecular Formula: C27H41N9O8
Molecular Weight: 619.7 g/mol

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

CAS No.: 138949-73-2

Main Products

VCID: VC0167076

Molecular Formula: C27H41N9O8

Molecular Weight: 619.7 g/mol

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid - 138949-73-2

CAS No. 138949-73-2
Product Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Molecular Formula C27H41N9O8
Molecular Weight 619.7 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C27H41N9O8/c1-13(22(39)35-19(26(43)44)10-15-11-32-17-7-4-3-6-16(15)17)33-24(41)20(12-37)36-23(40)18(8-5-9-31-27(29)30)34-25(42)21(28)14(2)38/h3-4,6-7,11,13-14,18-21,32,37-38H,5,8-10,12,28H2,1-2H3,(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)(H4,29,30,31)/t13-,14+,18-,19-,20-,21-/m0/s1
Standard InChIKey FFEMNOZDYSNTNO-TWGJCYIBSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N)O
SMILES CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O
Canonical SMILES CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O
Sequence TRSAW
PubChem Compound 10100395
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator